N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” likely involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling of the aromatic rings. Typical reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated aromatic rings.
Substitution: New compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.
Biology
Due to its complex structure, it may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which “N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” exerts its effects would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds, such as:
Uniqueness
The unique combination of functional groups in “this compound” may confer distinct biological activities or chemical reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
476484-08-9 |
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Molecular Formula |
C22H17Cl2N5OS |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-2-3-17(24)12-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-4-16(23)5-7-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
WZXXINQFOCCUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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